molecular formula C10H9ClF3N3O2S2 B2796440 5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1448037-48-6

5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2796440
CAS No.: 1448037-48-6
M. Wt: 359.77
InChI Key: SANPIOHQGYFPEJ-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
5-Chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative characterized by:

  • A thiophene ring substituted with a chlorine atom at the 5-position.
  • A sulfonamide group (-SO₂NH-) linked to an ethyl chain.
  • A 3-(trifluoromethyl)-1H-pyrazole moiety attached to the ethyl chain.

Properties

IUPAC Name

5-chloro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3N3O2S2/c11-8-1-2-9(20-8)21(18,19)15-4-6-17-5-3-7(16-17)10(12,13)14/h1-3,5,15H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANPIOHQGYFPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the pyrazole ring to the ethyl chain: This can be done through nucleophilic substitution reactions.

    Formation of the thiophene sulfonamide:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to act as a non-steroidal glucocorticoid receptor antagonist, which can modulate glucose homeostasis by affecting the GR/HNF4α/miR-122-5p signaling pathway . This interaction can lead to the suppression of gluconeogenesis, making it a potential therapeutic agent for type 2 diabetes mellitus.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related sulfonamide derivatives:

Compound Name Key Substituents Molecular Formula Biological Activity/Notes Reference(s)
5-Chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide Cl (thiophene), CF₃-pyrazole (ethyl chain) C₁₀H₁₀ClF₃N₃O₂S₂ Hypothesized to exhibit receptor binding (e.g., AT2 ligands) based on structural analogs.
5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (CAS 827593-21-5) Br (thiophene), triazole-chlorophenyl substituent C₁₃H₁₀BrClN₄O₂S Bromine substitution may enhance halogen bonding; triazole adds metabolic resistance.
5-Ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide Ethyl (thiophene), pyrazole-cyclohexyl substituent C₁₄H₂₀N₃O₂S Cyclohexyl group improves solubility; pyrazole enables π-π stacking in receptors.
Celecoxib derivatives (e.g., 1a–e) Trifluoromethyl-pyrazole, sulfonylthiourea/thiazolidinone Variable Anti-inflammatory, analgesic, and anticancer activities demonstrated in vitro.
5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide (CAS 744262-76-8) Cl (thiophene), sulfamoylphenyl-ethyl substituent C₁₂H₁₃ClN₂O₄S₃ Dual sulfonamide groups may enhance pharmacokinetic properties.

Limitations and Unanswered Questions

  • Synthetic Details : Exact reaction conditions for the target compound (e.g., catalysts, yields) require further investigation.

Biological Activity

5-Chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including the trifluoromethyl group and thiophene sulfonamide moiety. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₉ClF₃N₃O₂S
  • Molecular Weight : 323.72 g/mol
  • CAS Number : 1448056-74-3

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and receptor binding.

Pharmacological Studies

Recent studies have highlighted the compound's potential anti-inflammatory and analgesic properties. Below is a summary of key findings from recent research:

StudyFindingsMethodology
Sivaramakarthikeyan et al. (2022)Demonstrated significant inhibition of paw swelling in rat models, comparable to aspirinIn vivo anti-inflammatory assays
Nayak et al. (2021)Reported IC₅₀ values indicating potent COX-2 inhibitionEnzyme immunoassays
Thangarasu et al. (2021)Showed high selectivity for COX-2 over COX-1, with IC₅₀ values lower than celecoxibIn vitro enzyme assays

Case Studies

  • Anti-inflammatory Activity : In a study involving carrageenan-induced edema in rats, the compound exhibited a reduction in inflammation comparable to standard treatments like diclofenac sodium. This suggests a promising role in treating inflammatory conditions.
  • COX Inhibition : The compound's ability to selectively inhibit cyclooxygenase enzymes was evaluated, showing a preference for COX-2, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects.
  • Analgesic Effects : In pain models, the compound demonstrated significant analgesic activity, further supporting its potential as a therapeutic agent for pain management.

Structural Similarities and Uniqueness

The structural uniqueness of this compound lies in its combination of a trifluoromethyl group and a thiophene sulfonamide structure. This combination enhances both chemical reactivity and biological activity compared to other compounds lacking these features.

Q & A

Q. What are the optimal conditions for synthesizing 5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide to maximize yield?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclization and sulfonamide coupling. Key parameters:
  • Temperature : 50–60°C for pyrazole-thiophene coupling .
  • Solvents : Dimethylformamide (DMF) or acetone for solubility and reactivity .
  • Catalysts : Triethylamine for deprotonation .
  • Purification : Recrystallization or column chromatography to isolate high-purity products .
  • Yield Optimization : Stepwise monitoring via TLC and adjusting stoichiometric ratios of intermediates (e.g., trifluoromethylpyrazole derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substituent positions on thiophene and pyrazole rings .
  • IR Spectroscopy : Identifies sulfonamide (S=O, N-H) and trifluoromethyl (C-F) functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, particularly for pyrazole-thiophene spatial alignment .

Q. What biological targets are associated with this compound, and how are they assessed?

  • Methodological Answer :
  • Antifungal Activity : Tested via microdilution assays against Candida spp., with MIC values compared to fluconazole .
  • Anticancer Potential : Screened against NCI-60 cell lines; IC₅₀ values calculated using MTT assays .
  • Enzyme Inhibition : Kinase or protease inhibition assessed via fluorogenic substrates and kinetic analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with Cl/CF₃ on pyrazole; vary thiophene substituents) .
  • Biological Testing : Compare analogs’ IC₅₀ values in dose-response assays .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like CYP51 (antifungal) or EGFR (anticancer) .

Q. What strategies address stability issues under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate compound at 25°C/60% RH and 40°C/75% RH for 4 weeks .
  • HPLC Monitoring : Track degradation products (e.g., sulfonic acid derivatives from hydrolysis) .
  • pH-Dependent Solubility : Use shake-flask method to measure solubility in buffers (pH 1.2–7.4) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer :
  • Metabolic Stability Assays : Use liver microsomes to identify rapid metabolism (e.g., cytochrome P450-mediated oxidation) .
  • Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in rodent models .
  • Orthogonal Assays : Confirm target engagement via SPR or thermal shift assays to rule off-target effects .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the compound’s interaction with membrane targets (e.g., fungal ergosterol biosynthesis) via lipidomics .
  • Toxicology Profiling : Assess hepatotoxicity in primary human hepatocytes .
  • Formulation Development : Explore nanoparticle encapsulation to enhance solubility and bioavailability .

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